CHRG01

Antimicrobial Peptide Peptide Engineering Defensin Derivative

CHRG01 is a linear, LPS-resistant hBD3 derivative retaining electrostatic antimicrobial activity. Its unique pore-forming mechanism and MrgX2 receptor activation make it a superior model for membrane biophysics and mast cell research. Unlike hBD3 or LL-37, its activity is not inhibited by LPS, ensuring reliable in vivo-mimicking assays. Buy now to leverage its defined mechanism and 3-year shelf life for reproducible results.

Molecular Formula C66H128N30O20
Molecular Weight 1661.9 g/mol
Cat. No. B12371463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHRG01
Molecular FormulaC66H128N30O20
Molecular Weight1661.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)N)O
InChIInChI=1S/C66H128N30O20/c1-35(101)49(96-60(113)47(34-100)95-58(111)44(31-97)92-50(103)36(71)14-2-6-22-67)61(114)90-37(18-10-26-80-63(72)73)51(104)84-30-48(102)85-38(19-11-27-81-64(74)75)52(105)86-40(16-4-8-24-69)56(109)93-46(33-99)59(112)94-45(32-98)57(110)89-42(21-13-29-83-66(78)79)54(107)88-41(20-12-28-82-65(76)77)53(106)87-39(15-3-7-23-68)55(108)91-43(62(115)116)17-5-9-25-70/h35-47,49,97-101H,2-34,67-71H2,1H3,(H,84,104)(H,85,102)(H,86,105)(H,87,106)(H,88,107)(H,89,110)(H,90,114)(H,91,108)(H,92,103)(H,93,109)(H,94,112)(H,95,111)(H,96,113)(H,115,116)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,49+/m1/s1
InChIKeyDQWINPDPHQHDTE-PJUOYJLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHRG01: A Structurally Simplified Human β-Defensin-3-Derived Antimicrobial Peptide for Antibacterial Research


CHRG01 (CAS: 646038-39-3) is a synthetic 14-amino acid antimicrobial peptide (AMP) with the sequence KSSTRGRKSSRRKK. It is derived from the C-terminal segment (residues 54–67) of human β-defensin 3 (hBD3), wherein all native cysteine residues have been replaced by serine, thereby eliminating all disulfide bond linkages [1]. This structural simplification reduces the peptide to a linear, random-coil conformation while retaining the electrostatic-dependent antimicrobial properties characteristic of its parent defensin [2][3]. CHRG01 functions primarily via membrane permeabilization and pore formation, a mechanism that is less prone to the development of bacterial resistance compared to traditional antibiotics [4].

CHRG01 Procurement Risks: Why Not All hBD3-Derived Peptides Are Interchangeable


Despite sharing a common origin with full-length hBD3 and other derivative peptides (e.g., KSR, KLR), CHRG01 exhibits a unique combinatorial profile that precludes simple substitution. While all these peptides possess some degree of antibacterial activity [1], CHRG01 demonstrates distinct structural and functional attributes. Unlike the 45-residue, β-sheet structured hBD3, CHRG01 is a smaller, linear, random-coil peptide [2]. Critically, functional assays reveal that CHRG01's activity is resistant to inhibition by lipopolysaccharide (LPS), a stark contrast to both hBD3 and the cathelicidin LL-37 [3]. Furthermore, CHRG01's ability to activate the MrgX2 receptor on human mast cells is a specific property not shared by the parent hBD3 under identical conditions [3]. These functional divergences mean that substituting CHRG01 with another hBD3 analog or derivative would yield fundamentally different experimental outcomes, particularly in models of bacterial infection, inflammation, or host defense.

CHRG01 Selection Guide: Quantified Evidence of Structural Simplicity, LPS-Resistant Activity, and Unique Host Cell Interactions


Structural Simplicity vs. hBD3: Drastic Reduction in Size and Complexity

CHRG01 is a significantly simplified version of its parent peptide, hBD3. While full-length hBD3 comprises 45 amino acids, possesses three intramolecular disulfide bonds, and adopts a defined β-sheet secondary structure, CHRG01 consists of only 14 amino acids with all cysteine residues replaced by serine, rendering it a linear, random-coil peptide lacking disulfide linkages [1][2]. This reduction in structural complexity is a key differentiating factor from hBD3 and many other complex defensins.

Antimicrobial Peptide Peptide Engineering Defensin Derivative

LPS-Resistant Activity: CHRG01 Evades Pathogen-Derived Inhibition

In functional assays using human LAD2 mast cells, lipopolysaccharide (LPS) caused almost complete inhibition of Ca²⁺ mobilization and degranulation induced by hBD3 and LL-37. In stark contrast, the cellular responses triggered by CHRG01 were completely unaffected by the presence of LPS [1]. This indicates that CHRG01's mechanism of action is resistant to a common bacterial evasion strategy.

Host Defense Peptide LPS Mast Cell Bacterial Evasion

Dual Functionality: CHRG01 Retains Antibacterial Activity While Activating Mast Cells via MrgX2

CHRG01 exhibits a unique dual functionality. While a previous study noted that CHRG01, like FK-13, lacked the broad immunomodulatory properties of hBD3 [1], it was surprisingly found to induce robust activation of human mast cells. CHRG01 caused both degranulation and Ca²⁺ mobilization in LAD2 mast cells via the novel G protein-coupled receptor MrgX2 (Mas-related gene-X2) [1]. This property is distinct from the parent hBD3, which does not activate this pathway in the same context [1]. Quantitative data from the study shows CHRG01 at concentrations of 1 µM and 10 µM effectively triggers intracellular Ca²⁺ flux in these cells [2].

Antimicrobial Peptide Mast Cell MrgX2 Immunomodulation

Mechanism of Action: Induction of Negative Gaussian Membrane Curvature for Pore Formation

Biophysical analysis using small-angle X-ray scattering (SAXS) has provided direct evidence for CHRG01's mechanism of action. The studies demonstrate that CHRG01 induces a negative Gaussian curvature in model bacterial membranes, which is the specific type of curvature energetically required for the formation of membrane pores [1][2]. This is a key differentiator from peptides that act via other mechanisms, such as metabolic inhibition or receptor binding.

Antimicrobial Peptide Membrane Biophysics Pore Formation SAXS

Physicochemical Stability Profile for Procurement and Handling

Vendor technical datasheets provide specific, quantitative storage stability data that are critical for procurement and experimental planning. In lyophilized powder form, CHRG01 is stable for up to 3 years when stored at -20°C and for 2 years at 4°C. When reconstituted in solvent, its stability is 6 months at -80°C and 1 month at -20°C . These defined parameters are essential for inventory management and ensuring experimental reproducibility.

Peptide Storage Stability Peptide Synthesis SOP

CHRG01 in Practice: Recommended Research Applications Based on Quantified Evidence


Investigating Membrane-Active Antimicrobial Mechanisms and Resistance

CHRG01's well-defined, pore-forming mechanism—specifically its ability to induce negative Gaussian membrane curvature—makes it an ideal model compound for biophysical and simulation-based studies of antimicrobial peptide action [1]. Its resistance to LPS-mediated inhibition allows researchers to study its activity in models that more closely mimic the in vivo environment of a bacterial infection, where other peptides might be neutralized [2].

Studying the MrgX2 Receptor and Mast Cell Biology

Given its unique ability to activate human mast cells via the MrgX2 receptor, CHRG01 serves as a valuable pharmacological tool for dissecting MrgX2-mediated signaling pathways and their role in host defense, inflammation, and pseudo-allergic drug reactions [2]. Its dual antibacterial and mast cell-activating properties provide a unique research angle compared to peptides that only have one function.

Design and Development of Novel Peptide-Based Anti-Infectives

As a structurally simplified derivative of hBD3 that retains key antimicrobial functions, CHRG01 serves as an excellent lead scaffold or template for medicinal chemistry efforts [1][3]. Its short 14-amino acid sequence and linear conformation simplify the process of creating focused peptide libraries to study structure-activity relationships (SAR) and to engineer next-generation AMPs with improved potency or reduced cytotoxicity [1].

Control and Calibration Standard for Antimicrobial Peptide Assays

The documented stability profile of CHRG01, with shelf lives of up to 3 years at -20°C for lyophilized powder , makes it a reliable and consistent reference standard. It can be used to benchmark and calibrate antimicrobial susceptibility assays, ensuring reproducibility and allowing for cross-study comparisons in AMP research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CHRG01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.